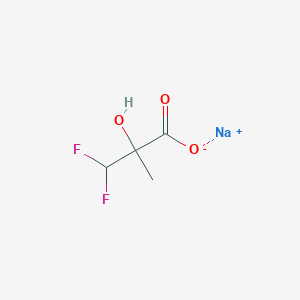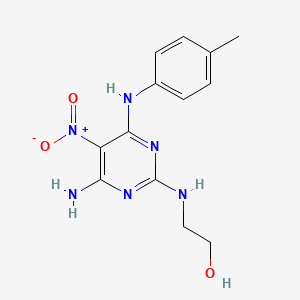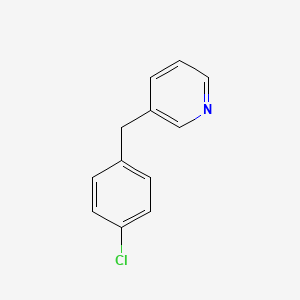![molecular formula C22H22N6 B2494157 (2,5-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine CAS No. 946290-47-7](/img/structure/B2494157.png)
(2,5-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Research on complex organic compounds, including those with pteridinyl and phenyl groups, is crucial for advancing various fields such as pharmaceuticals, materials science, and chemical synthesis. These compounds are often studied for their unique chemical properties and potential applications in drug development and materials engineering.
Synthesis Analysis
The synthesis of complex organic molecules like "(2,5-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine" typically involves multi-step reactions, starting from simpler precursors. For example, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine demonstrates the cyclization process, a common technique in synthesizing heterocyclic compounds (Repich et al., 2017).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, NMR spectroscopy, and computational modeling to determine the arrangement of atoms within a molecule. For instance, the crystal structure of similar compounds has been studied to understand the molecular interactions and stability provided by N—H⋯N hydrogen bonds and π-stacking interactions (Repich et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving complex organic molecules can include substitutions, additions, and cyclizations. The reactivity of these compounds is often influenced by their functional groups, such as amino and phenyl groups, which can undergo various chemical transformations. For example, reactions of pteridines and pyrimidines with amino acids demonstrate the versatility of these compounds in chemical synthesis (Sugimoto et al., 1979).
科学的研究の応用
Pteridine Chemistry and Reactivity
Pteridines and their derivatives, such as the compound , are pivotal in various chemical transformations and have been extensively studied for their reactivity and potential applications. For instance, Albert and Mizuno (1973) explored the self-condensation of methylpteridines and their reactions with nucleophiles, shedding light on the complex chemistry of pteridine compounds. This foundational work highlights the versatility of pteridine derivatives in synthetic chemistry, potentially extending to the synthesis of novel compounds like "(2,5-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine" for various applications, including medicinal chemistry and materials science (Albert & Mizuno, 1973).
Applications in Fluorescence and Sensing
Derivatives of pteridines and related compounds have found extensive use in fluorescence and sensing applications. For example, Yang, Chiou, and Liau (2002) demonstrated the fluorescence enhancement of trans-4-aminostilbene derivatives through N-phenyl substitutions, illustrating an "amino conjugation effect." This effect leads to a red shift in absorption and fluorescence spectra, indicating potential applications in developing fluorescent probes or sensors based on similar structural frameworks (Yang, Chiou, & Liau, 2002).
Catalysis and Polymerization
Compounds with structural similarities to "this compound" have been utilized in catalysis and the synthesis of polymers. For instance, aromatic amine ligands paired with copper(I) chloride have been used as highly effective catalyst systems for polymerizing 2,6-dimethylphenol, indicating the potential of related compounds in catalysis and materials synthesis (Kisoo Kim et al., 2018).
Corrosion Inhibition
Thiazoles and related organic compounds have shown promising results as corrosion inhibitors, which could extend to pteridine derivatives for protecting metals in aggressive environments. Farahati et al. (2019) synthesized thiazole derivatives that exhibited high efficiency in inhibiting copper corrosion, suggesting that similar strategies could be applied to pteridine derivatives for corrosion protection applications (Farahati et al., 2019).
特性
IUPAC Name |
4-N-(2,5-dimethylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-15-8-9-16(2)18(14-15)26-21-19-20(24-13-12-23-19)27-22(28-21)25-11-10-17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDVSUULOYIFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

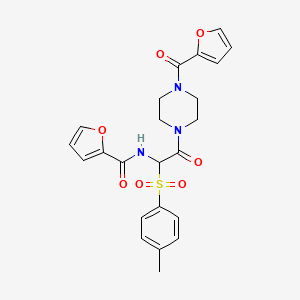

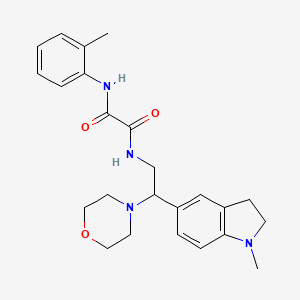
![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494082.png)
![2-[4-Methyl-3-(1-piperidinylsulfonyl)phenyl]-1,2-benzothiazol-3-one](/img/structure/B2494083.png)

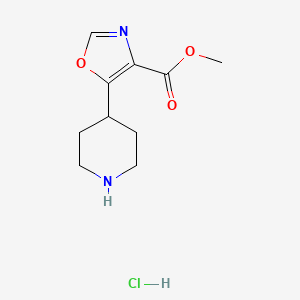
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)

![3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2494090.png)

